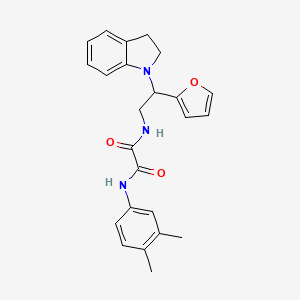

N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Description

N1-(3,4-Dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3,4-dimethylphenyl group at the N1 position and a complex substituent at N2, comprising a furan-2-yl moiety linked to an indolin-1-yl ethyl chain.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3,4-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-16-9-10-19(14-17(16)2)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVWOBDQDVHULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,4-Dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The phenyl ring with methyl groups can be synthesized through Friedel-Crafts alkylation, while the furan and indoline components can be obtained through cyclization reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The reaction mixture is carefully monitored to ensure the desired product is obtained with high purity. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Its interaction with biological targets is being explored to develop new treatments for various diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N1-(3,4-Dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

- The target compound uniquely combines a furan-indolin ethyl group, which may enhance π-π stacking or hydrogen-bonding interactions compared to pyridine (S336) or quinoline () derivatives.

- Methoxy groups in S336 and No. 1768 improve solubility and metabolic stability, as seen in their regulatory approval for food flavoring .

Metabolic Pathways

Toxicological Profiles

- NOEL Values: S336/No. 1768: NOEL = 100 mg/kg bw/day (rat studies) . (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide: NOEL = 8 mg/kg bw/day .

- Target Compound: No direct data, but the absence of reactive groups (e.g., halogens) may suggest a favorable safety profile comparable to S334.

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an oxalamide core with furan and indole functional groups. This structural diversity contributes to its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O4 |

| Molecular Weight | 348.39 g/mol |

| CAS Number | 1902989-33-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the oxalamide core : Reaction of oxalyl chloride with an appropriate amine.

- Introduction of the 3,4-dimethylphenyl group : Reaction with 3,4-dimethoxyaniline.

- Attachment of furan and indole groups : Through substitution reactions, often involving protecting groups and deprotection steps .

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

Anticancer Activity

Preliminary studies suggest that this compound may possess significant anticancer properties. It appears to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro studies have shown that the compound can induce apoptosis in breast cancer cells by activating caspase pathways .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its utility in developing new antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Binding : It may interact with cellular receptors, modulating their activity and influencing cellular responses.

- Signal Transduction Pathways : The compound could affect various signaling pathways within cells, altering their behavior in response to external stimuli .

Case Studies

Several case studies have explored the biological activity of related compounds with similar structures:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related oxalamide compound significantly inhibited tumor growth in xenograft models of human cancer.

- Antimicrobial Efficacy : Research highlighted the effectiveness of similar compounds against resistant strains of bacteria, showcasing their potential as novel therapeutic agents .

Q & A

Basic Questions

Q. What are the key synthetic steps and reaction conditions for preparing N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide?

- Answer : The synthesis involves multi-step reactions, including:

- Intermediate formation : Preparation of furan-2-yl and indolin-1-yl ethylamine intermediates via coupling reactions (e.g., Buchwald-Hartwig amination for indole functionalization) .

- Oxalamide linkage : Condensation of oxalyl chloride with the 3,4-dimethylphenyl amine and the furan-indolin ethylamine intermediate under inert atmospheres (N₂/Ar) in solvents like dichloromethane or THF at low temperatures (0–5°C) to prevent side reactions .

- Purification : Column chromatography or recrystallization for isolating the final product. Yield optimization often requires stoichiometric control and catalytic agents like triethylamine .

Q. How is the molecular structure of this compound validated experimentally?

- Answer : Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.1–2.5 ppm), and amide carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 403.5 (C₂₄H₂₅N₃O₃) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Answer : Key strategies include:

- Flow chemistry : Continuous flow reactors to enhance mixing and heat transfer, reducing reaction time and byproducts .

- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) for efficient indole coupling and microwave-assisted synthesis to accelerate steps like amide bond formation .

- Solvent optimization : Switching from THF to DMF in condensation steps to improve solubility of intermediates .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) arise from:

- Structural analogs : Minor substituent changes (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) alter binding affinities. Comparative docking studies (AutoDock Vina) and free-energy calculations (MM-GBSA) can pinpoint critical interactions .

- Assay conditions : pH-dependent solubility (logP ~2.8) may affect bioavailability. Use standardized protocols (e.g., PBS buffer at pH 7.4) and orthogonal assays (SPR vs. fluorescence polarization) to validate results .

Q. What reaction mechanisms dominate under acidic vs. basic conditions for this oxalamide?

- Answer :

- Acidic conditions : Hydrolysis of the oxalamide bond (C–N cleavage) via protonation of the carbonyl oxygen, forming carboxylic acid intermediates .

- Basic conditions : Nucleophilic substitution at the furan or indole moieties. For example, hydroxide ion attack on the furan ring leads to ring-opening reactions .

- Redox reactions : Controlled oxidation with KMnO₄ introduces hydroxyl groups to the indole ring, while NaBH₄ reduces carbonyls to alcohols .

Q. How do computational models predict this compound’s interactions with biological targets?

- Answer :

- Molecular docking : Simulations using Schrödinger Suite or GROMACS to model binding to kinases (e.g., EGFR) or GPCRs. Key interactions include H-bonding with the oxalamide carbonyl and π-π stacking of the 3,4-dimethylphenyl group .

- ADMET prediction : Tools like SwissADME assess permeability (Caco-2 model) and metabolic stability (CYP450 isoforms). This compound’s high polar surface area (~90 Ų) suggests limited blood-brain barrier penetration .

Q. What comparative studies differentiate this compound from structurally similar oxalamides?

- Answer :

- Functional group swaps : Replacing 3,4-dimethylphenyl with 4-methoxyphenyl (as in ) increases hydrophilicity (logP ↓0.5) but reduces thermal stability (TGA ΔTₘ ↓15°C) .

- Biological profiling : In vitro cytotoxicity assays (MTT) against HeLa cells show IC₅₀ = 12 µM for the target compound vs. 28 µM for N1-(4-fluorobenzyl) analogs, linked to enhanced furan-indolin π-stacking .

Methodological Notes

- Contradiction management : Cross-validate spectral data (e.g., NMR) with synthetic intermediates to rule out impurities .

- Advanced characterization : Use X-ray crystallography (if crystals are obtainable) or dynamic light scattering (DLS) to study aggregation in aqueous media .

- Biological assays : Pair in vitro results with zebrafish toxicity models (LC₅₀) to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.